molecular formula C16H12N2O3 B7644767 Methyl 4-(4-oxoquinazolin-3-yl)benzoate

Methyl 4-(4-oxoquinazolin-3-yl)benzoate

Cat. No.: B7644767
M. Wt: 280.28 g/mol
InChI Key: DLXHFNDUZPVOCT-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxoquinazolin-3-yl)benzoate is a heterocyclic compound featuring a quinazolin-4-one core linked to a methyl benzoate group. Characterization typically involves NMR, HRMS, and crystallography .

Properties

IUPAC Name

methyl 4-(4-oxoquinazolin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-21-16(20)11-6-8-12(9-7-11)18-10-17-14-5-3-2-4-13(14)15(18)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXHFNDUZPVOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps and Conditions

  • Acylation : Methyl 4-aminobenzoate reacts with chloroacetyl chloride in dry ether at 0–5°C, yielding methyl 4-(2-chloroacetamido)benzoate. This intermediate is isolated via filtration (85–90% yield) and characterized by NMR spectroscopy.

  • Cyclization : The amide is treated with guanidine hydrochloride in refluxing n-butanol (12–16 hours) with triethylamine as a base. Intramolecular nucleophilic displacement forms the quinazolinone ring, yielding 70–75% of the target compound after recrystallization.

Mechanistic Insights
The chloroacetamido group undergoes nucleophilic attack by guanidine’s primary amine, eliminating HCl and forming the six-membered ring. N-butanol enhances intermediate solubility, while triethylamine neutralizes HCl, driving the reaction forward.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Acylation Temperature0–5°CMinimizes hydrolysis
Cyclization Time12–16 hoursEnsures complete ring closure
Guanidine Ratio1.2:1 (to amide)Prevents stoichiometric limitations

Palladium-Catalyzed Carbonylation of Brominated Quinazolinone Intermediates

Adapted from patent literature, this method employs late-stage carbonylation to introduce the ester group, enabling modular synthesis.

Synthetic Pathway

  • Bromination : A quinazolinone precursor (e.g., N-(2-methylphenyl)butanamide) is treated with bromine in acetic acid at 50°C for 2 hours, yielding N-(4-bromo-2-methylphenyl)butanamide (95% yield).

  • Carbonylation : The brominated intermediate reacts with carbon monoxide (20 bar) in methanol using Pd(OAc)₂ (2 mol%) at 140°C for 8 hours. Methanol acts as both solvent and nucleophile, forming the methyl ester via carbonylative coupling (88–92% yield).

Catalytic Mechanism
Palladium facilitates oxidative addition of the C–Br bond, followed by CO insertion to form a Pd–acyl intermediate. Methanolysis releases the ester product, regenerating the catalyst.

Reaction Optimization

ParameterOptimal ValueEffect on Conversion
CO Pressure20 barMaximizes CO insertion
Catalyst Loading2 mol% Pd(OAc)₂Balances cost and activity
Temperature140°CAccelerates kinetics

Multi-Step Synthesis via Intermediate Amide Formation

Exploring alternative acylating agents and cyclization conditions, this method evaluates structural flexibility in quinazolinone synthesis.

Experimental Variations

  • Acyl Chloride Screening : Bromoacetyl and iodoacetyl chlorides react with methyl 4-aminobenzoate at 25°C, producing amides in 82–87% yield. Electron-withdrawing substituents on the acyl chloride accelerate cyclization.

  • Cyclization Agent Comparison : Replacing guanidine with urea (150°C, 8 hours) reduces yields to 65%, while ammonium acetate further decreases efficiency (58%), underscoring guanidine’s superiority as a nitrogen source.

Comparative Data

Acyl ChlorideCyclization AgentYield (%)
Chloroacetyl chlorideGuanidine75
Bromoacetyl chlorideGuanidine72
Chloroacetyl chlorideUrea65

Solvent and Temperature Effects on Reaction Efficiency

Solvent Screening

  • Cyclocondensation : n-Butanol outperforms DMF and toluene due to its high boiling point and polarity, which stabilize intermediates.

  • Carbonylation : Methanol’s nucleophilicity and compatibility with Pd catalysts make it ideal for ester formation.

Thermal Stability Analysis

Decomposition studies reveal that Methyl 4-(4-oxoquinazolin-3-yl)benzoate degrades above 250°C, necessitating reaction temperatures below 150°C to preserve integrity.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost per Kilogram (USD)Yield (%)Scalability
Cyclocondensation1,20075Moderate
Carbonylation2,50090High

Carbonylation’s higher yield justifies its cost for large-scale production, while cyclocondensation remains viable for small batches.

Waste Management

  • Cyclocondensation : HCl byproducts require neutralization, generating 0.5 kg waste per kg product.

  • Carbonylation : Pd recovery systems reduce heavy metal waste to <50 ppm .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-oxoquinazolin-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other functionalized derivatives.

Scientific Research Applications

Methyl 4-(4-oxoquinazolin-3-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-oxoquinazolin-3-yl)benzoate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Methyl 4-(4-oxoquinazolin-3-yl)benzoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkers Synthesis Method Key Properties References
This compound ~C₁₆H₁₂N₂O₃ ~280–300 Direct linkage of quinazolin-4-one to benzoate Likely crystallization from ethyl acetate High purity (NMR/HRMS); potential kinase inhibition inferred from analogs
Ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate (CAS 4005-02-1) C₁₈H₁₆N₂O₃ 308.33 Ethyl ester, methyl on quinazolinone Unspecified (purified via chromatography) SDS data available; lower solubility vs. methyl esters due to longer alkyl chain
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) C₂₇H₂₄N₄O₃ 452.51 Piperazine linker, phenylquinoline substituent Crystallization from ethyl acetate White solid; characterized by NMR/HRMS; enhanced steric bulk
Methyl 4-(2-cyanophenyl)benzoate C₁₅H₁₁NO₂ 237.26 Cyano group on phenyl ring Unspecified Electron-withdrawing cyano group may alter reactivity; 2D/3D structures available
Methyl 4-bromo-3-methylbenzoate C₉H₉BrO₂ 229.07 Bromo and methyl substituents on benzoate Commercial synthesis Halogenation increases molecular weight and potential halogen-bond interactions

Structural and Functional Insights

  • Quinazolinone Core Modifications: The methyl and ethyl ester variants (CAS 4005-02-1) differ in lipophilicity, with ethyl esters generally exhibiting lower solubility in polar solvents . Piperazine-linked analogs (e.g., C1–C7 in ) introduce basic nitrogen atoms, which may enhance solubility and binding to biological targets like kinases .
  • Bulky substituents (e.g., phenylquinoline in C1) reduce conformational flexibility, possibly impacting target selectivity .
  • Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or esterification, with purification by crystallization or column chromatography . The target compound’s synthesis likely mirrors methods for ethyl analogs, involving condensation of quinazolinone precursors with methyl benzoate derivatives .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-oxoquinazolin-3-yl)benzoate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, including condensation of quinazolinone derivatives with methyl benzoate precursors. Key steps include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions like decarboxylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate quinazolinone ring formation .
    Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals, using ethyl acetate/hexane (3:7) as the mobile phase .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinazolinone ring (δ 8.2–8.6 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 307.0952) .

Q. How can crystallographic data be obtained and refined for structural confirmation?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1).
  • Refinement : Use SHELXL for high-resolution refinement, applying restraints for disordered ester groups .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .

Advanced Research Questions

Q. How can computational chemistry methods aid in understanding the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The quinazolinone ring shows high electron density at C4, making it reactive toward nucleophiles .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The ester group enhances binding affinity via hydrophobic interactions .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic analyses for this compound?

  • Cross-validation : Compare X-ray bond lengths (e.g., C=O at 1.21 Å) with IR stretching frequencies (1700–1750 cm⁻¹) .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., ester group rotation) that may explain discrepancies in solid-state vs. solution data .

Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?

  • Derivatization : Synthesize analogs by modifying the quinazolinone 4-oxo group (e.g., replacing with thioether or amine) .
  • Biological Assays : Test kinase inhibition using ADP-Glo™ assays. Initial data suggest IC₅₀ values <10 µM for EGFR kinase .

Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?

  • Prep-HPLC : Use a C18 column with gradient elution (30%→70% acetonitrile in 20 minutes) to separate polar byproducts .
  • Countercurrent Chromatography (CCC) : Non-destructive method for scale-up purification, achieving >99% purity .

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